![molecular formula C17H12ClN3O2S B14261867 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine CAS No. 137890-00-7](/img/structure/B14261867.png)
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine is a complex organic compound that belongs to the class of pyrimidoindolizines This compound is characterized by its unique structure, which includes a chloro group, a methylbenzene sulfonyl group, and a pyrimidoindolizine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindolizine Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindolizine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Methylbenzene Sulfonyl Group: The final step involves the sulfonylation of the compound using reagents like methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
類似化合物との比較
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine can be compared with other similar compounds, such as:
2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrido[4,5-b]indolizine: Similar structure but with a pyrido core instead of a pyrimido core.
2-Chloro-10-(4-methylbenzene-1-sulfonyl)quinolino[4,5-b]indolizine: Similar structure but with a quinolino core instead of a pyrimido core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
137890-00-7 |
|---|---|
分子式 |
C17H12ClN3O2S |
分子量 |
357.8 g/mol |
IUPAC名 |
2-chloro-10-(4-methylphenyl)sulfonylpyrimido[4,5-b]indolizine |
InChI |
InChI=1S/C17H12ClN3O2S/c1-11-5-7-12(8-6-11)24(22,23)16-13-4-2-3-9-21(13)14-10-19-17(18)20-15(14)16/h2-10H,1H3 |
InChIキー |
NBJCBULOUZARKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C4=CN=C(N=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



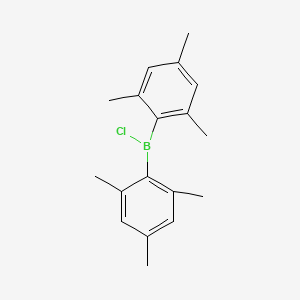
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)


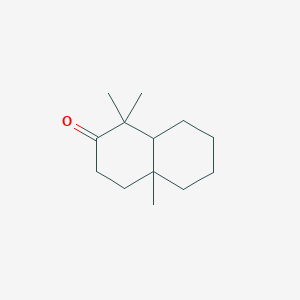
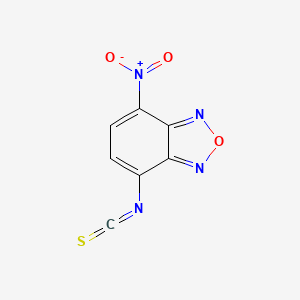

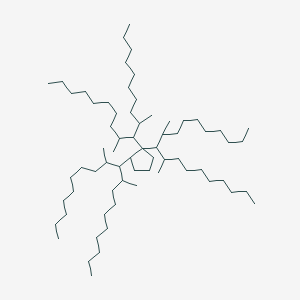
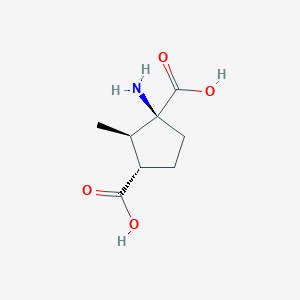



diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
